

Flometoquin: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flometoquin is a novel phenoxy-quinoline insecticide demonstrating potent and rapid activity against a range of economically important agricultural pests. It functions as a pro-insecticide, undergoing metabolic activation to its active form, FloMet. This active metabolite is a powerful inhibitor of the mitochondrial electron transport chain, specifically targeting complex III at the Qi site. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and relevant experimental methodologies for **Flometoquin**, intended to support further research and development in the field of crop protection.

Chemical Structure and Identification

Flometoquin is chemically identified as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate.[1] Its structure is characterized by a central quinoline core substituted with ethyl and methyl groups, a phenoxy ring containing a trifluoromethoxy group, and a methyl carbonate moiety.



Identifier	Value
IUPAC Name	2-ethyl-3,7-dimethyl-6-[4- (trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate[1]
CAS Number	875775-74-9[1]
Molecular Formula	C22H20F3NO5[1]
SMILES	CCC1=C(C)C(=C2C=C(OC3=CC=C(OC(F) (F)F)C=C3)C(C)=CC2=N1)OC(=O)OC

Physicochemical Properties

A summary of the known physicochemical properties of **Flometoquin** is presented below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

Property	Value	Source
Molecular Weight	435.39 g/mol	[2]
Melting Point	115-118 °C	[2]
Boiling Point	~490.0 ± 45.0 °C (Predicted)	[2]
logP (Octanol-Water Partition Coefficient)	5.41 - 6.25 (Calculated)	[2]
Water Solubility	Limited aqueous solubility (Specific value not reported)	[2]
Organic Solvent Solubility	Readily soluble in chloroform, dimethyl sulfoxide, acetone, and ethanol.[2]	
pKa (Predicted)	~5.16 ± 0.50	[2]

Mode of Action: Mitochondrial Complex III Inhibition



Flometoquin itself is a pro-insecticide and does not exhibit significant biological activity.[3] Upon entering the target pest, it undergoes metabolic O-deacylation to form its active metabolite, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4(1H)-one, referred to as FloMet.[3]

FloMet is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the Qi site of ubiquinol-cytochrome c oxidoreductase (Complex III), disrupting the transfer of electrons.[3] This inhibition blocks the production of ATP, leading to rapid knockdown and mortality of the target insect.[3]



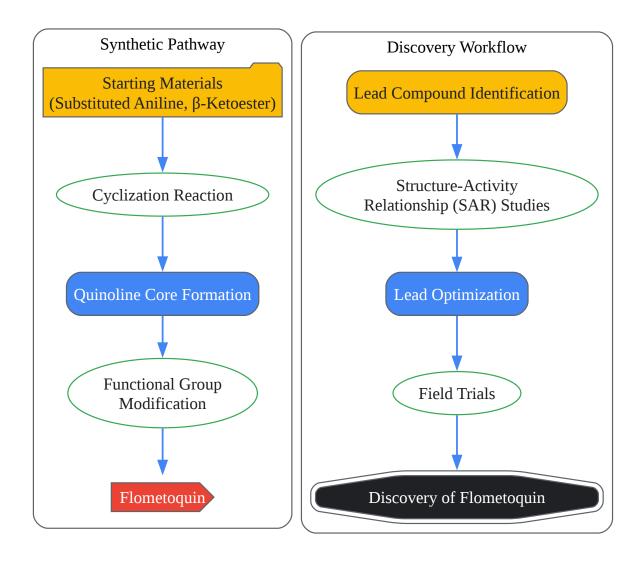
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Flometoquin's mode of action pathway.

Synthesis and Discovery Workflow

The discovery of **Flometoquin** involved a systematic structure-activity relationship (SAR) study starting from a lead compound. The synthesis generally involves the cyclization of a substituted aniline with a β -ketoester to form the quinoline core, followed by further modifications.





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Logical workflow for the synthesis and discovery of **Flometoquin**.

Experimental Protocols Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is based on the methods described for determining the LC₅₀ values of **Flometoquin** against various insect pests. The specific details for each pest are outlined in the supplementary materials of the cited publication.



Objective: To determine the concentration of **Flometoquin** required to cause 50% mortality (LC₅₀) in a target insect population.

Materials:

- Flometoquin formulated as a 100 g/kg suspension concentrate (SC).
- Host plant leaves (e.g., cabbage for Plutella xylostella).
- Target insect pests at a specific life stage (e.g., third-instar larvae).
- · Petri dishes or other suitable containers.
- Distilled water with a non-ionic surfactant.
- Micropipettes and sterile containers for serial dilutions.

Methodology:

- Preparation of Test Solutions:
 - Prepare a stock solution of the Flometoquin SC formulation in distilled water containing a surfactant.
 - Perform serial dilutions to obtain a range of at least five concentrations.
 - A control solution containing only distilled water and surfactant should also be prepared.
- Leaf Treatment:
 - Excise host plant leaves and dip them into the respective test solutions for a standardized period (e.g., 30 seconds).
 - Allow the leaves to air-dry completely in a fume hood.
- Insect Exposure:
 - Place one treated leaf into each Petri dish.



- o Introduce a set number of insects (e.g., 10-20 larvae) into each dish.
- Seal the dishes with a ventilated lid.
- Incubation:
 - Maintain the Petri dishes under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
- · Mortality Assessment:
 - Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.
 - Insects are considered dead if they do not move when prodded with a fine brush.
- Data Analysis:
 - Correct for control mortality using Abbott's formula.
 - Perform probit analysis on the concentration-mortality data to calculate the LC₅₀ value and its 95% confidence intervals.

Mitochondrial Complex III Inhibition Assay

This protocol is adapted from the study that identified the mode of action of FloMet.

Objective: To determine the inhibitory effect of FloMet on the succinate-cytochrome c oxidoreductase activity of mitochondrial complex III.

Materials:

- Isolated mitochondria from the target insect species (e.g., housefly thorax).
- FloMet (the active metabolite of Flometoquin).
- Assay buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4).
- Substrates: Sodium succinate.



- Electron acceptor: Cytochrome c.
- Inhibitors for other complexes (e.g., rotenone for Complex I, KCN for Complex IV).
- Spectrophotometer capable of measuring absorbance changes at 550 nm.

Methodology:

- Mitochondria Isolation:
 - Isolate mitochondria from the target insect tissue using differential centrifugation.
 - Determine the protein concentration of the mitochondrial suspension.
- Assay Preparation:
 - In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and inhibitors for other respiratory complexes.
 - Add a specific amount of the mitochondrial suspension to the reaction mixture.
- · Inhibitor Incubation:
 - Add varying concentrations of FloMet to the cuvettes and incubate for a short period (e.g., 4 minutes at 30°C).
- · Reaction Initiation and Measurement:
 - Initiate the reaction by adding sodium succinate.
 - Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over a set period.
- Data Analysis:
 - Calculate the rate of cytochrome c reduction for each FloMet concentration.
 - Plot the inhibition percentage against the logarithm of the FloMet concentration.



 Determine the IC₅₀ value (the concentration of FloMet that causes 50% inhibition of Complex III activity) from the resulting dose-response curve.

Quantitative Efficacy Data

The following tables summarize the reported efficacy of **Flometoquin** and its active metabolite, FloMet, against various insect pests and their mitochondria.

Table 1: Insecticidal Activity of Flometoquin (LC50 Values)

Target Pest	Life Stage	LC ₅₀ (mg/L)
Plutella xylostella (Diamondback moth)	3rd Instar Larvae	0.84
Bemisia tabaci (Whitefly)	1st Instar Nymphs	0.49
Bemisia tabaci (Whitefly)	Adults	0.59
Thrips tabaci (Onion thrips)	1st Instar Nymphs	0.28
Thrips tabaci (Onion thrips)	Adults	0.38
Frankliniella occidentalis (Western flower thrips)	1st Instar Nymphs	0.37
Frankliniella occidentalis (Western flower thrips)	Adults	0.44
Thrips palmi (Melon thrips)	All Stages	0.19

Data sourced from Kobayashi et al., 2023.

Table 2: Inhibitory Activity of FloMet on Mitochondrial Complex III (IC50 Values)



Insect Species	IC50 (nM)
Musca domestica (Housefly)	5.0
Frankliniella occidentalis (Western flower thrips)	2.9
Plutella xylostella (Diamondback moth)	18

Data sourced from Takeuchi et al., 2024.

Conclusion

Flometoquin represents a significant advancement in insecticide chemistry, offering a novel mode of action effective against a variety of destructive pests. Its characterization as a proinsecticide that targets mitochondrial complex III provides a clear understanding of its biochemical mechanism. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the agrochemical and drug development industries, facilitating further investigation into its potential applications, resistance management strategies, and the development of next-generation insecticides.

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